![molecular formula C16H17Cl4N3O4 B2622492 1-[(Cyclohexylcarbamoyl)amino]-1-oxopropan-2-yl 3,4,5,6-tetrachloropyridine-2-carboxylate CAS No. 878100-31-3](/img/structure/B2622492.png)
1-[(Cyclohexylcarbamoyl)amino]-1-oxopropan-2-yl 3,4,5,6-tetrachloropyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Cyclohexylcarbamoyl)amino]-1-oxopropan-2-yl 3,4,5,6-tetrachloropyridine-2-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclohexylcarbamoyl group, a propan-2-yl group, and a tetrachloropyridine carboxylate moiety, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Cyclohexylcarbamoyl)amino]-1-oxopropan-2-yl 3,4,5,6-tetrachloropyridine-2-carboxylate typically involves multiple steps, including the formation of the cyclohexylcarbamoyl group and the coupling of the tetrachloropyridine carboxylate moiety. Common synthetic routes may involve the use of reagents such as cyclohexyl isocyanate and 3,4,5,6-tetrachloropyridine-2-carboxylic acid under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-[(Cyclohexylcarbamoyl)amino]-1-oxopropan-2-yl 3,4,5,6-tetrachloropyridine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The tetrachloropyridine moiety can undergo substitution reactions, where chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme interactions and protein binding.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(Cyclohexylcarbamoyl)amino]-1-oxopropan-2-yl 3,4,5,6-tetrachloropyridine-2-carboxylate involves its interaction with specific molecular targets. The cyclohexylcarbamoyl group may facilitate binding to proteins or enzymes, while the tetrachloropyridine moiety could interact with nucleophilic sites. These interactions can modulate biological pathways and exert various effects, depending on the context of the study.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-[(Cyclohexylcarbamoyl)amino]-1-oxopropan-2-yl 3,4,5,6-tetrachloropyridine-2-carboxylate include:
- 1-[(Cyclohexylcarbamoyl)amino]-1-oxo-2-propanyl (4-chloro-3-methylphenoxy)acetate
- 1-[(Cyclohexylcarbamoyl)amino]-1-oxopropan-2-yl 6-chloropyridine-3-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of multiple chlorine atoms on the pyridine ring, along with the cyclohexylcarbamoyl group, makes it a versatile compound for various research and industrial purposes.
Properties
IUPAC Name |
[1-(cyclohexylcarbamoylamino)-1-oxopropan-2-yl] 3,4,5,6-tetrachloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl4N3O4/c1-7(14(24)23-16(26)21-8-5-3-2-4-6-8)27-15(25)12-10(18)9(17)11(19)13(20)22-12/h7-8H,2-6H2,1H3,(H2,21,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYASXXLDRDFID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(=O)NC1CCCCC1)OC(=O)C2=NC(=C(C(=C2Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl4N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(4-chlorophenyl)methyl]-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2622409.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2622410.png)
![2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)ethanamine hydrochloride](/img/structure/B2622411.png)
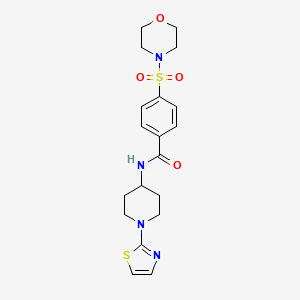
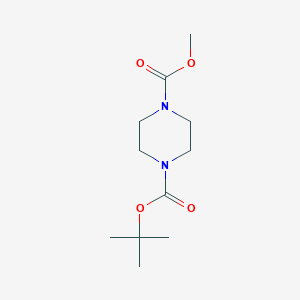
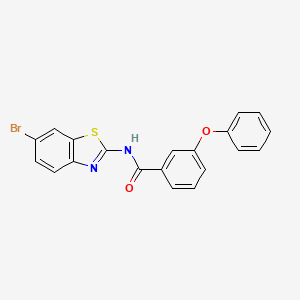
![5-Chloro-3-cyclopropyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B2622418.png)
![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-phenylurea](/img/structure/B2622419.png)
![2-[(3,4-Dibromo-3,4,4-trifluorobutyl)sulfanyl]pyrimidine](/img/structure/B2622420.png)
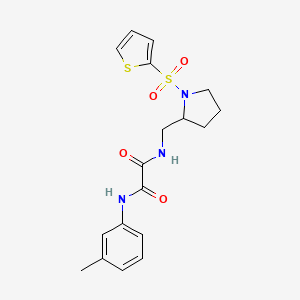
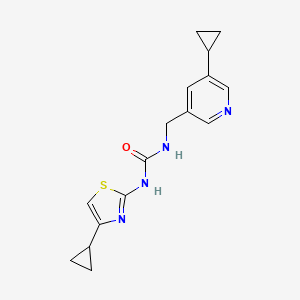
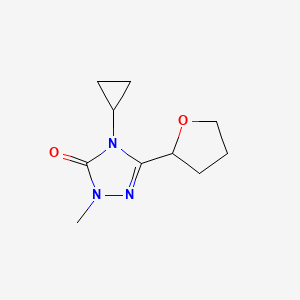
![METHYL 3-{1-[3-NITRO-4-(PIPERIDIN-1-YL)PHENYL]-N-(PYRIDIN-2-YL)FORMAMIDO}PROPANOATE](/img/structure/B2622427.png)
![3-{1-[4-(thiophen-3-yl)benzoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione](/img/structure/B2622431.png)
